Cas no 1959577-13-9 (Dimethyl 1-isopropylcyclopentane-1,3-dicarboxylate)
Dimethyl 1-isopropylcyclopentane-1,3-dicarboxylate Chemical and Physical Properties
Names and Identifiers
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- dimethyl 1-isopropylcyclopentane-1,3-dicarboxylate
- dimethyl 1-propan-2-ylcyclopentane-1,3-dicarboxylate
- Dimethyl 1-isopropylcyclopentane-1,3-dicarboxylate
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- Inchi: 1S/C12H20O4/c1-8(2)12(11(14)16-4)6-5-9(7-12)10(13)15-3/h8-9H,5-7H2,1-4H3
- InChI Key: CROJUCKTEKSBAQ-UHFFFAOYSA-N
- SMILES: O(C)C(C1(C(C)C)CCC(C(=O)OC)C1)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 285
- XLogP3: 1.9
- Topological Polar Surface Area: 52.6
Dimethyl 1-isopropylcyclopentane-1,3-dicarboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A195866-1g |
Dimethyl 1-isopropylcyclopentane-1,3-dicarboxylate |
1959577-13-9 | 97% | 1g |
$652.0 | 2024-04-22 | |
| Crysdot LLC | CD00006055-250mg |
Dimethyl 1-isopropylcyclopentane-1,3-dicarboxylate |
1959577-13-9 | 97% | 250mg |
$260 | 2024-07-19 | |
| Crysdot LLC | CD00006055-1g |
Dimethyl 1-isopropylcyclopentane-1,3-dicarboxylate |
1959577-13-9 | 97% | 1g |
$650 | 2024-07-19 |
Dimethyl 1-isopropylcyclopentane-1,3-dicarboxylate Suppliers
Dimethyl 1-isopropylcyclopentane-1,3-dicarboxylate Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on Dimethyl 1-isopropylcyclopentane-1,3-dicarboxylate
Dimethyl 1-isopropylcyclopentane-1,3-dicarboxylate (CAS No. 1959577-13-9): A Comprehensive Overview
Dimethyl 1-isopropylcyclopentane-1,3-dicarboxylate, identified by the CAS number 1959577-13-9, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its cyclopentane core substituted with isopropyl and dicarboxylate groups, exhibits unique structural and functional properties that make it a valuable candidate for various applications, particularly in drug discovery and material science.
The molecular structure of Dimethyl 1-isopropylcyclopentane-1,3-dicarboxylate consists of a five-membered cyclopentane ring, which is a common motif in many biologically active molecules. The presence of two carboxylate groups at the 1 and 3 positions, along with an isopropyl substituent at the 1 position, imparts specific steric and electronic characteristics to the molecule. These features contribute to its potential role as a building block in synthesizing more complex pharmacophores and functional materials.
In recent years, there has been growing interest in the development of novel compounds with tailored structural properties for pharmaceutical applications. The Dimethyl 1-isopropylcyclopentane-1,3-dicarboxylate molecule has been studied for its potential as an intermediate in the synthesis of various bioactive compounds. Its cyclopentane scaffold is particularly noteworthy, as it is known to be a versatile platform for drug design due to its ability to accommodate diverse functional groups while maintaining structural stability.
One of the most compelling aspects of Dimethyl 1-isopropylcyclopentane-1,3-dicarboxylate is its utility in the development of novel therapeutic agents. Researchers have explored its potential as a precursor in the synthesis of molecules that target specific biological pathways. For instance, derivatives of this compound have been investigated for their interactions with enzymes and receptors involved in inflammatory responses and metabolic disorders. The carboxylate groups provide opportunities for hydrogen bonding interactions, which are crucial for binding affinity and specificity in drug design.
The isopropyl substituent at the 1 position of the cyclopentane ring adds another layer of complexity to the molecule. This group can influence the overall shape and electronic distribution of the molecule, affecting its solubility, permeability, and binding properties. Such structural features are often critical in determining the pharmacokinetic profile of a drug candidate. The ability to fine-tune these properties makes Dimethyl 1-isopropylcyclopentane-1,3-dicarboxylate a valuable asset in medicinal chemistry.
Recent advancements in computational chemistry have further enhanced the understanding of how Dimethyl 1-isopropylcyclopentane-1,3-dicarboxylate can be utilized in drug discovery. Molecular modeling studies have revealed insights into its binding interactions with biological targets, providing a foundation for designing more effective derivatives. These computational approaches are complemented by experimental techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, which provide detailed structural information about the compound and its derivatives.
The synthesis of Dimethyl 1-isopropylcyclopentane-1,3-dicarboxylate involves multi-step organic reactions that require precise control over reaction conditions. The synthesis typically begins with the preparation of a cyclopentenone derivative, which is then subjected to various functionalization steps to introduce the carboxylate groups and the isopropyl substituent. These synthetic strategies highlight the compound's complexity and underscore the importance of meticulous planning in its production.
In addition to its pharmaceutical applications, Dimethyl 1-isopropylcyclopentane-1,3-dicarboxylate has shown promise in material science research. Its unique structural features make it suitable for developing novel polymers and coatings with enhanced mechanical and chemical properties. The carboxylate groups can serve as anchor points for further functionalization, allowing for the creation of materials with tailored surface characteristics.
The versatility of Dimethyl 1-isopropylcyclopentane-1,3-dicarboxylate extends to its role as a ligand in coordination chemistry. The combination of oxygen-rich carboxylate groups and hydrophobic cyclopentane rings provides multiple interaction sites for metal ions. This property has been exploited in designing metal-organic frameworks (MOFs) and other coordination polymers that have potential applications in catalysis and gas storage.
The ongoing research into Dimethyl 1-isopropylcyclopentane-1,3-dicarboxylate underscores its significance as a multifunctional compound with broad applicability across multiple scientific disciplines. As our understanding of its properties continues to grow, new opportunities for innovation are likely to emerge. Whether in drug development or material science, this compound represents a promising avenue for future exploration.
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